N-Methyleneglycinonitrile trimer
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Overview
Description
N-Methyleneglycinonitrile trimer is a chemical compound with the molecular formula C₉H₁₂N₆ and a molecular weight of 204.23 g/mol . It is a white crystalline powder with a melting point of 126-130°C and a boiling point of 396.5°C at 760 mmHg . This compound is known for its stability under normal conditions and its ability to form stable complexes with metal ions .
Preparation Methods
N-Methyleneglycinonitrile trimer can be synthesized through several methods. One classical method involves the reaction of formaldehyde, an ammonium halide, and an alkali metal cyanide in the presence of acid . Another method involves the direct one-step synthesis from hydrogen cyanide, formaldehyde, and ammonia by critically controlling the mixing of the reactants, the molar ratio of each reactant, the temperature, and the pH of the reaction . This method avoids the use of intermediates and eliminates costly processing steps .
Chemical Reactions Analysis
N-Methyleneglycinonitrile trimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen cyanide, formaldehyde, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with strong oxidizing agents can lead to the formation of different nitrile derivatives .
Scientific Research Applications
N-Methyleneglycinonitrile trimer has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various compounds . In biology, it is used in the study of enzyme mechanisms and protein interactions . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N-Methyleneglycinonitrile trimer involves its ability to form stable complexes with metal ions . This property allows it to interact with various molecular targets and pathways, influencing enzyme activity and protein interactions . The specific molecular targets and pathways involved depend on the particular application and conditions used .
Comparison with Similar Compounds
N-Methyleneglycinonitrile trimer is unique in its stability and ability to form stable complexes with metal ions . Similar compounds include glycinonitrile and iminodiacetonitrile, which also have nitrile functional groups but differ in their molecular structures and properties . Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity .
Properties
CAS No. |
4560-87-6 |
---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-[3,5-bis(cyanomethyl)-1,3,5-triazinan-1-yl]acetonitrile |
InChI |
InChI=1S/C9H12N6/c10-1-4-13-7-14(5-2-11)9-15(8-13)6-3-12/h4-9H2 |
InChI Key |
CTTRIWVSECLRDA-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1CC#N)CC#N)CC#N |
Canonical SMILES |
C1N(CN(CN1CC#N)CC#N)CC#N |
6865-92-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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